molecular formula C14H8F3NO B6596623 Benzoxazole, 2-phenyl-5-(trifluoromethyl)- CAS No. 143925-49-9

Benzoxazole, 2-phenyl-5-(trifluoromethyl)-

Cat. No.: B6596623
CAS No.: 143925-49-9
M. Wt: 263.21 g/mol
InChI Key: LYDUFIPAMKJQAI-UHFFFAOYSA-N
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Description

Benzoxazole, 2-phenyl-5-(trifluoromethyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. The trifluoromethyl group at the 5-position and the phenyl group at the 2-position contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-phenyl-5-(trifluoromethyl)- typically involves the condensation of 2-aminophenol with trifluoroacetonitrile under specific reaction conditions. This process proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance yield and efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2-phenyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzoxazole, 2-phenyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Benzimidazole, 2-phenyl-5-(trifluoromethyl)-
  • Benzothiazole, 2-phenyl-5-(trifluoromethyl)-
  • Oxazole, 2-phenyl-5-(trifluoromethyl)-

Comparison: Benzoxazole, 2-phenyl-5-(trifluoromethyl)- is unique due to its specific structural features and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. Compared to similar compounds, it often exhibits superior antimicrobial and anticancer properties .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)10-6-7-12-11(8-10)18-13(19-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDUFIPAMKJQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439329
Record name Benzoxazole, 2-phenyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143925-49-9
Record name Benzoxazole, 2-phenyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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